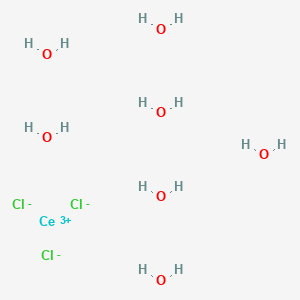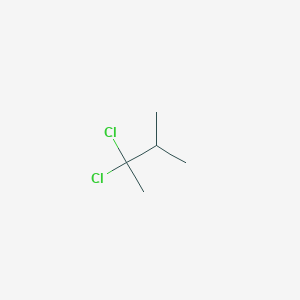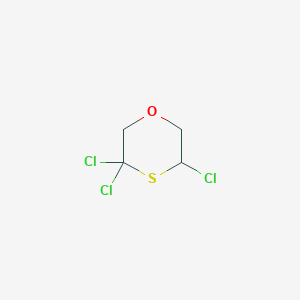
七水合氯化铈
描述
Cerous Chloride Heptahydrate, also known as Cerium(III) Chloride Heptahydrate, is a compound of cerium and chlorine . It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate . The compound is often used to prepare cerium oxide nanoparticles .
Synthesis Analysis
Cerous Chloride Heptahydrate is often used to prepare cerium oxide nanoparticles by various methods. It reacts with sodium-oleate to form a cerium-oleate complex which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles .Molecular Structure Analysis
The linear formula of Cerous Chloride Heptahydrate is CeCl3 · 7H2O . It has a molecular weight of 372.58 .Chemical Reactions Analysis
Cerous Chloride Heptahydrate reacts with sodium-oleate to form a cerium-oleate complex which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles .Physical And Chemical Properties Analysis
Cerous Chloride Heptahydrate has a density of approximately 3.94 g/mL at 25 °C . It is highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone .科学研究应用
Preparation of Allylsilanes from Esters
Cerous chloride heptahydrate is used in the preparation of allylsilanes from esters . Allylsilanes are versatile reagents in organic synthesis, and their preparation from esters using cerous chloride heptahydrate is a significant application.
Reducing Agent in Organic Synthesis
This compound is used as a reducing agent in organic synthesis . It can replace other reducing agents like sodium borohydride, offering a different reactivity profile and potentially improving the efficiency of certain reactions.
Luche Reduction
In the Luche reduction, cerous chloride heptahydrate is used to selectively reduce carbonyl compounds to their corresponding alcohols . For example, carvone can be selectively reduced to an allylic alcohol using this reagent.
Preparation of Cerium Oxide Nanoparticles
Cerous chloride heptahydrate can be used as a precursor to prepare cerium oxide nanoparticles . These nanoparticles have potential applications in various fields, including biomedical applications.
Photocatalytic Degradation
Cerium oxide nanoparticles prepared from cerous chloride heptahydrate can be used for photocatalytic degradation . This process is useful in environmental remediation, as it can help degrade organic pollutants under light irradiation.
Fabrication of Thin Films
Cerous chloride heptahydrate can be used to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process . These thin films have applications in various areas, including electronics and optics.
安全和危害
Cerous Chloride Heptahydrate can cause severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
Cerous Chloride Heptahydrate has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . It has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen .
作用机制
Target of Action
Cerous chloride heptahydrate, also known as Cerium(III) chloride heptahydrate, is a compound of cerium and chlorine It’s known to be used as a cerium source in various applications such as nanometal oxide synthesis and catalysis .
Mode of Action
It’s known to be a mild lewis acid . It participates in the allylation of aldehydes . Cerium(III) chloride heptahydrate in combination with sodium iodide supported on silica gel efficiently promotes Michael-type addition .
Biochemical Pathways
Its role in the synthesis of nanometal oxides suggests that it may influence pathways related to material synthesis and catalysis .
Pharmacokinetics
It’s known to be highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone . This suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
It’s known to be used as a precursor to prepare cerium oxide nanoparticles for biomedical applications and photocatalytic degradation . It can also be used as a solution to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process .
Action Environment
The action, efficacy, and stability of Cerous chloride heptahydrate can be influenced by environmental factors. It is a white hygroscopic salt; it rapidly absorbs water on exposure to moist air to form a hydrate . Therefore, the presence of moisture in the environment can affect its stability. Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action and efficacy .
属性
IUPAC Name |
cerium(3+);trichloride;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZSTOVTJYRDIO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171861 | |
| Record name | Cerous chloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow deliquescent solid; [Merck Index] Colorless crystals with lumps; [MSDSonline] | |
| Record name | Cerous chloride heptahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cerous chloride heptahydrate | |
CAS RN |
18618-55-8 | |
| Record name | Cerous chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018618558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerous chloride heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium chloride (CeCl3), heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS CHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/188BE3J495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cerous chloride heptahydrate in the synthesis of quinolone medicaments?
A1: Cerous chloride heptahydrate acts as a catalyst in the synthesis of quinolone medicaments, specifically in the piperazidine reduction of quinolone carboxylate nuclear parent with piperazidine derivatives []. This reaction is crucial for introducing the piperazine ring, a key structural feature for the antibacterial activity of quinolones.
Q2: What are the advantages of using cerous chloride heptahydrate in this synthesis method compared to conventional methods?
A2: The research paper highlights several advantages of using cerous chloride heptahydrate as a catalyst in this specific synthesis method []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















